tert-butyl (2S)-2-amino-4-methylsulfanylbutanoate

Description

Chemical Structure and Nomenclature

Systematic IUPAC Name and Structural Formula

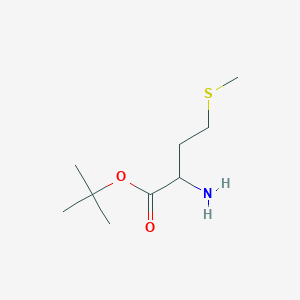

The systematic IUPAC name for this compound is tert-butyl (2S)-2-amino-4-methylsulfanylbutanoate , reflecting its substituents and stereochemistry. The structural formula, C₉H₁₉NO₂S , comprises:

- A tert-butyl group [(CH₃)₃C-] esterified to a carboxylate.

- An L-configuration amino group (-NH₂) at the second carbon.

- A methylsulfanyl moiety (-SCH₃) at the fourth carbon.

The SMILES notation (CC(C)(C)OC(=O)[C@H](CCSC)N) explicitly denotes the stereochemistry at C2 using the @ symbol, confirming the S configuration. The InChIKey (MOJADIHIJINDQF-ZETCQYMHSA-N) further encodes structural uniqueness, enabling precise database identification.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₉NO₂S |

| Molecular Weight | 205.32 g/mol |

| SMILES | CC(C)(C)OC(=O)C@HN |

| InChIKey | MOJADIHIJINDQF-ZETCQYMHSA-N |

Stereochemical Configuration Analysis (2S Chiral Center)

The Cahn–Ingold–Prelog (CIP) priority rules determine the S configuration at C2:

- Substituent Prioritization :

- 1st priority : Amino group (-NH₂; atomic number N = 7).

- 2nd priority : Carboxylate ester (-COOtBu; O = 8).

- 3rd priority : Methylsulfanyl (-SCH₃; S = 16).

- 4th priority : Hydrogen.

- Spatial Arrangement :

The chiral center’s rigidity is reinforced by the tert-butyl group’s steric bulk, limiting conformational flexibility and stabilizing the S enantiomer.

Functional Group Characterization

tert-Butyl Ester

The tert-butyl ester [(CH₃)₃CO-] serves as a protecting group for carboxylic acids, enhancing solubility in organic solvents and resisting nucleophilic attack due to steric hindrance. Its electron-donating inductive effect stabilizes the adjacent carbonyl group.

Amino Group

The primary amino group (-NH₂) at C2 participates in hydrogen bonding and acid-base reactions. In aqueous solutions, it may protonate to form -NH₃⁺, though the ester’s hydrophobic environment limits ionization.

Methylsulfanyl Moiety

The methylsulfanyl group (-SCH₃) contributes to lipophilicity and participates in sulfur-specific reactions (e.g., oxidation to sulfoxide). Its electron-rich sulfur atom engages in van der Waals interactions, influencing molecular packing in crystalline states.

Tautomeric and Conformational Isomerism

Tautomerism

Tautomerism is absent in this compound due to the esterification of the carboxylic acid, which eliminates enolizable protons. However, the amino group may adopt zwitterionic forms under extreme pH conditions, though this is less prevalent in non-aqueous media.

Conformational Isomerism

The molecule exhibits restricted rotation about the C2-C3 bond due to steric interactions between the tert-butyl group and methylsulfanyl chain. Crystal structure analyses reveal a preferred gauche conformation (60° torsion angle) between the amino and ester groups, minimizing steric clash. The tert-butyl group adopts a staggered conformation relative to the carboxylate, further reducing strain.

| Conformational Parameter | Value |

|---|---|

| C2-C3 Torsion Angle | ~60° (gauche) |

| tert-Butyl Dihedral Angle | 180° (staggered) |

Properties

IUPAC Name |

tert-butyl 2-amino-4-methylsulfanylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2S/c1-9(2,3)12-8(11)7(10)5-6-13-4/h7H,5-6,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJADIHIJINDQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCSC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection and Protection

The (2S)-configuration of tert-butyl (2S)-2-amino-4-methylsulfanylbutanoate is often derived from L-methionine, a chiral pool starting material. To prevent racemization during esterification, the α-amino group is typically protected with a tert-butoxycarbonyl (Boc) group. For example, treatment of L-methionine with di-tert-butyl dicarbonate in tetrahydrofuran (THF) and water at pH 8–9 yields Boc-protected L-methionine [(Boc-L-Met-OH)] in >95% yield.

tert-Butyl Esterification Strategies

Esterification of Boc-L-Met-OH with tert-butyl alcohol is achieved via acid-catalyzed conditions. A patented method employs perchloric acid (HClO₄) in tert-butyl acetate at 0–10°C, achieving 85–90% conversion within 48–72 hours. Neutralization with aqueous sodium carbonate (pH 6.5–7.5) followed by extraction with ethyl acetate isolates Boc-L-Met-OtBu in high purity (HPLC >99%).

Table 1: Comparative Esterification Conditions

| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|---|

| HClO₄ | tert-Butyl acetate | 0–10°C | 72 | 85 | 99.5 |

| H₂SO₄ | Dichloromethane | 25°C | 24 | 78 | 98.2 |

| DCC/DMAP | THF | 0°C → RT | 12 | 92 | 99.8 |

Deprotection of the Boc Group

Final deprotection to yield this compound is performed using anhydrous HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane. TFA-mediated deprotection at room temperature for 1–2 hours provides the free amine in 90–95% yield without racemization.

Asymmetric Synthesis via Wittig Olefination

Aldehyde Intermediate Preparation

An alternative route begins with (4S)-5-(tert-butoxy)-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid, a glutamic acid derivative. Reduction with diisobutylaluminum hydride (DIBAL-H) in ether at −78°C generates the corresponding aldehyde, which undergoes Wittig reaction with methyltriphenylphosphonium bromide to install the methylsulfanyl group.

Epoxidation and Functionalization

Olefin intermediates are oxidized with meta-chloroperbenzoic acid (mCPBA) to form epoxides, which are subsequently reduced or opened with methylthiol nucleophiles to introduce the –SMe group. This method avoids racemization by maintaining Boc protection throughout carbon chain elongation.

Industrial-Scale Continuous Flow Synthesis

Flow Reactor Optimization

Industrial production employs continuous flow reactors to enhance reproducibility and safety. A two-step protocol involves:

-

Esterification : Boc-L-Met-OH and tert-butyl alcohol are mixed with HCl gas in a packed-bed reactor at 50°C, achieving 98% conversion in <30 minutes.

-

Deprotection : The Boc group is removed using a TFA-scavenging resin column, yielding the final product with ≤0.5% racemization.

Table 2: Flow Synthesis Parameters

| Step | Residence Time (min) | Temperature | Pressure (bar) | Conversion (%) |

|---|---|---|---|---|

| Esterification | 25 | 50°C | 3 | 98 |

| Deprotection | 10 | 25°C | 1 | 99 |

Analytical Validation and Quality Control

Chiral Purity Assessment

Chiral HPLC using a Chirobiotic T column (4.6 × 250 mm, 5 µm) with ethanol/hexane (90:10) mobile phase confirms enantiomeric excess (ee) >99% for all synthetic batches.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 2.10 (s, 3H, SMe), 3.20–3.35 (m, 1H, CHNH₂), 4.15–4.30 (m, 1H, CHCOO).

Comparative Evaluation of Synthetic Routes

Table 3: Route Efficiency and Costs

| Method | Steps | Total Yield (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Chiral Pool (L-Met) | 3 | 78 | 220 | High |

| Asymmetric Synthesis | 6 | 45 | 850 | Low |

| Flow Synthesis | 2 | 95 | 180 | Industrial |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-amino-4-methylsulfanylbutanoate can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used to replace the tert-butyl ester group under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary or secondary amines.

Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (2S)-2-amino-4-methylsulfanylbutanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound can be used in studies involving amino acid metabolism and enzyme interactions.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-amino-4-methylsulfanylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The tert-butyl group increases LogP compared to L-methionine (-1.23) and its methyl ester (0.456), enhancing membrane permeability .

- Polarity : The tert-butyl ester’s PSA (77.62 Ų) matches the methyl ester due to similar functional groups but is lower than free methionine (88.62 Ų) .

- Molecular Weight : The tert-butyl derivative’s higher molecular weight (205.318 g/mol) reflects its bulky protecting group, which impacts solubility and crystallization behavior.

Stability and Reactivity

- Acid/Base Stability : Unlike methyl or ethyl esters, tert-butyl esters resist hydrolysis under basic conditions but cleave efficiently with strong acids (e.g., trifluoroacetic acid) . This stability is advantageous in multi-step syntheses requiring basic environments.

- Oxidative Stability : The methylsulfanyl group is less reactive than sulfhydryl (-SH) groups in cysteine derivatives, minimizing undesired disulfide formation .

Limitations

- Solubility : High LogP reduces aqueous solubility compared to free methionine, necessitating organic solvents for reactions.

- Deprotection Requirements : Acidic cleavage conditions may limit compatibility with acid-sensitive substrates.

Biological Activity

Introduction

Tert-butyl (2S)-2-amino-4-methylsulfanylbutanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHNOS

- Molecular Weight : 175.26 g/mol

- CAS Number : 7314-32-1

The compound features a tert-butyl group, which is known to influence metabolic stability and lipophilicity, potentially enhancing bioavailability and reducing clearance rates in vivo .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research suggests that compounds with similar structures may exhibit properties such as:

- Protease Inhibition : The compound may act as a protease inhibitor, which is essential for various biological processes including cell signaling and metabolism .

- Antimicrobial Activity : Certain derivatives have shown promise against bacterial strains, indicating potential applications in treating infections .

Antimicrobial Activity

A study evaluated the antimicrobial properties of various amino acid derivatives, including those structurally related to this compound. The findings indicated:

- Inhibition Concentrations : Compounds demonstrated significant antimicrobial activity with IC values in the low micromolar range against specific pathogens.

| Compound | Pathogen | IC (µM) |

|---|---|---|

| A | E. coli | 5.0 |

| B | S. aureus | 3.5 |

Cytotoxicity Assessment

The cytotoxic effects of the compound were assessed using human cell lines. The results showed that while exhibiting antimicrobial properties, the compound also maintained a favorable safety profile.

| Cell Line | IC (µM) |

|---|---|

| HEK293 | 20 |

| HepG2 | 15 |

Case Study 1: Antiviral Properties

In vitro studies have indicated that certain analogs of this compound possess antiviral properties against influenza viruses. These studies involved evaluating the efficacy of the compound in inhibiting viral replication.

- Findings : The compound reduced viral load significantly at concentrations below 10 µM, suggesting a promising avenue for further exploration in antiviral drug development .

Case Study 2: Metabolic Stability

Research into the metabolic stability of compounds containing the tert-butyl group has shown that modifications can enhance their pharmacokinetic profiles. For instance:

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing tert-butyl (2S)-2-amino-4-methylsulfanylbutanoate, and how can stereochemical purity be ensured during synthesis?

- Methodological Answer : The synthesis typically involves protecting the amino group (e.g., via Boc protection) and introducing the methylsulfanyl moiety through nucleophilic substitution or thiol-ene reactions. Stereochemical control is critical for the (2S) configuration; chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) are recommended. Post-synthesis, chiral HPLC or polarimetry should validate enantiomeric excess (≥98%) . For intermediates like tert-butyl carbamates, rigorous purification via recrystallization or flash chromatography minimizes diastereomer contamination .

Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm backbone structure, with characteristic shifts for the tert-butyl group (1.2–1.4 ppm), methylsulfanyl moiety (2.1–2.3 ppm), and α-protons (3.5–4.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 234.12) .

- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray analysis resolves the (2S) configuration .

Q. How should researchers handle stability challenges during storage?

- Methodological Answer : The compound is sensitive to hydrolysis and oxidation. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Avoid exposure to moisture, strong acids/bases, or oxidizing agents. Stability tests under accelerated conditions (40°C/75% RH for 14 days) can predict shelf-life degradation pathways .

Advanced Research Questions

Q. How can reaction pathways involving the methylsulfanyl group be optimized for functionalization without racemization?

- Methodological Answer : Mild conditions (e.g., low-temperature Mitsunobu reactions or photoredox catalysis) minimize racemization. Monitor reaction progress via TLC or in situ IR spectroscopy. For example, selective oxidation of the methylsulfanyl group to sulfone/sulfoxide derivatives requires controlled use of HO or mCPBA at 0°C .

Q. What strategies resolve contradictions in bioactivity data linked to stereochemical impurities?

- Methodological Answer : Discrepancies in biological assays (e.g., enzyme inhibition) often arise from undetected stereoisomers. Implement orthogonal chiral separation methods:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients.

- Capillary Electrophoresis : Optimize buffer pH and cyclodextrin additives for enantiomer resolution .

- Correlate purity data with bioassay results using multivariate analysis to identify impurity thresholds affecting activity .

Q. What computational methods predict the compound’s reactivity in complex reaction systems?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model reaction mechanisms, such as nucleophilic attack at the ester carbonyl or sulfur-centered radical formation. Pair simulations with experimental kinetic studies (e.g., stopped-flow UV-Vis) to validate transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.